molecular formula C17H17F3N2O5 B1194489 3'-O-Benzyl-2'-deoxy-5-trifluoromethyluridine CAS No. 96141-37-6

3'-O-Benzyl-2'-deoxy-5-trifluoromethyluridine

Cat. No.: B1194489
CAS No.: 96141-37-6
M. Wt: 386.32 g/mol
InChI Key: REIREIWZLGFJBI-BFHYXJOUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FTC-092 involves several steps:

    Benzoylation: 2’-deoxy-5-iodouridine is treated with benzoyl chloride in the presence of pyridine in dichloromethane to yield 5’-O-benzoyl-2’-deoxy-5-iodouridine.

    Benzylation: The intermediate is then treated with benzyl trichloroacetimidate and trifluoromethanesulfonic acid in dichloromethane-THF to afford the 3’-O-benzyl derivative.

    Hydrolysis: The 3’-O-benzyl derivative is hydrolyzed with sodium ethoxide in ethanol to yield 3’-O-benzyl-2’-deoxy-5-iodouridine.

    Trifluoromethylation: The final step involves trifluoromethylation using bromotrifluoromethane and copper in pyridine-DMF with dimethylaminopyridine.

Industrial Production Methods

The industrial production of FTC-092 follows similar synthetic routes but on a larger scale, ensuring the purity and yield are optimized for clinical applications. The process involves stringent quality control measures to ensure the compound’s efficacy and safety .

Chemical Reactions Analysis

Types of Reactions

FTC-092 undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in FTC-092.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of FTC-092 with modified functional groups, which can have different biological activities and properties .

Scientific Research Applications

FTC-092 has several scientific research applications:

Mechanism of Action

FTC-092 itself is not an active agent. After absorption from the gastrointestinal tract, it undergoes biotransformation, mainly via liver microsomes, releasing 5-trifluoromethyl-2’-deoxyuridine over a long period. This gradual release maintains high levels of the active compound in the plasma, which is crucial for its antitumor activity. The active compound inhibits thymidylate synthase, an enzyme critical for DNA synthesis, thereby exerting its antitumor effects .

Comparison with Similar Compounds

Similar Compounds

    5-Trifluoromethyl-2’-deoxyuridine: The parent compound of FTC-092.

    1-(2-Tetrahydrofuryl)-5-fluorouracil (Tegafur): A prodrug of 5-fluorouracil.

    5-Fluorouracil: A widely used antineoplastic agent.

Uniqueness of FTC-092

FTC-092 is unique due to its masked form, which allows for gradual biotransformation and sustained release of the active compound. This feature results in prolonged antitumor activity and potentially fewer side effects compared to its parent compound and other similar agents .

Properties

CAS No.

96141-37-6

Molecular Formula

C17H17F3N2O5

Molecular Weight

386.32 g/mol

IUPAC Name

1-[(2R,4S,5R)-5-(hydroxymethyl)-4-phenylmethoxyoxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C17H17F3N2O5/c18-17(19,20)11-7-22(16(25)21-15(11)24)14-6-12(13(8-23)27-14)26-9-10-4-2-1-3-5-10/h1-5,7,12-14,23H,6,8-9H2,(H,21,24,25)/t12-,13+,14+/m0/s1

InChI Key

REIREIWZLGFJBI-BFHYXJOUSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)OCC3=CC=CC=C3

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)OCC3=CC=CC=C3

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)OCC3=CC=CC=C3

Synonyms

3'-O-benzyl-2'-deoxy-5-trifluoromethyluridine
3'-O-benzyl-alpha, alpha, alpha-trifluorothymidine
3-BDTFU
FTC-092

Origin of Product

United States

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